Cas no 3449-49-8 (6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one)

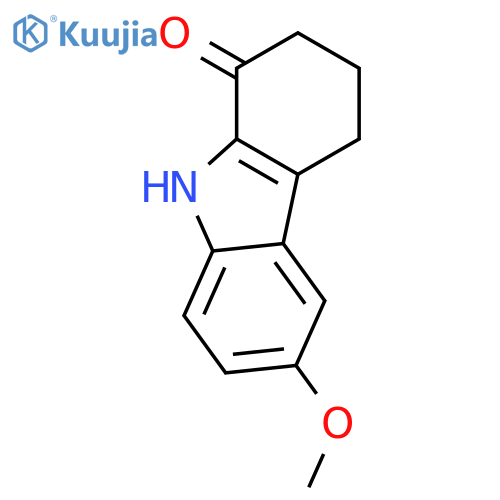

3449-49-8 structure

商品名:6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one 化学的及び物理的性質

名前と識別子

-

- 2,3,4,9-tetrahydro-6-methoxy-1H-Carbazol-1-one

- 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

- 6-Methoxy-2,3,4,9-tetrahydro-carbazol-1-one

- 6-methoxy-1,2,3,4-tetrahydrocarbazol-1-one

- 6-Methoxy-2,3,4,9-tetrahydro-carbazol-1-on

- 3449-49-8

- Oprea1_330378

- CBMicro_026969

- E76682

- SR-01000521409-1

- SCHEMBL4142893

- Oprea1_464882

- AKOS000669624

- BIM-0026912.P001

- 6-methoxy-2,3,4,9-tetrahydrocarbazol-1-one

- STK332142

- CS-0232442

- BS-51066

- 1H-Carbazol-1-one, 2,3,4,9-tetrahydro-6-methoxy-

- SR-01000521409

- MFCD00459564

- EN300-1272310

- Z1259157527

- DTXSID101250108

-

- MDL: MFCD00459564

- インチ: InChI=1S/C13H13NO2/c1-16-8-5-6-11-10(7-8)9-3-2-4-12(15)13(9)14-11/h5-7,14H,2-4H2,1H3

- InChIKey: JEPVUVSCDRJVCQ-UHFFFAOYSA-N

- ほほえんだ: COC1=CC2=C(C=C1)NC3=C2CCCC3=O

計算された属性

- せいみつぶんしりょう: 215.09500

- どういたいしつりょう: 215.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 42.1Ų

じっけんとくせい

- PSA: 42.09000

- LogP: 2.69550

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one セキュリティ情報

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M343135-10mg |

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one |

3449-49-8 | 10mg |

$ 50.00 | 2022-06-03 | ||

| Ambeed | A289644-100mg |

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one |

3449-49-8 | 97% | 100mg |

$11.0 | 2025-02-20 | |

| Ambeed | A289644-250mg |

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one |

3449-49-8 | 97% | 250mg |

$27.0 | 2025-02-20 | |

| abcr | AB376530-250mg |

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one; . |

3449-49-8 | 250mg |

€116.20 | 2025-02-19 | ||

| TRC | M343135-100mg |

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one |

3449-49-8 | 100mg |

$ 185.00 | 2022-06-03 | ||

| abcr | AB376530-2 g |

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one |

3449-49-8 | 2g |

€1,108.00 | 2022-03-24 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012370-500mg |

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one |

3449-49-8 | 500mg |

2892.0CNY | 2021-07-13 | ||

| abcr | AB376530-1 g |

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one; . |

3449-49-8 | 1 g |

€435.00 | 2023-07-19 | ||

| abcr | AB376530-1g |

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one; . |

3449-49-8 | 1g |

€271.10 | 2025-02-19 | ||

| Enamine | EN300-1272310-10g |

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one |

3449-49-8 | 95% | 10g |

$850.0 | 2023-11-13 |

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

3449-49-8 (6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one) 関連製品

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 4770-00-7(3-cyano-4-nitroindole)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1189426-16-1(Sulfadiazine-13C6)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3449-49-8)6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

清らかである:99%

はかる:1g

価格 ($):161.0